FSY-OSO2F

PET Imaging Oncology Radiotracer Development

Multi-step 18F-PET tracer synthesis introduces workflow variability and extends cyclotron occupancy. FSY-OSO2F resolves this through single-step SuFEx click chemistry, enabling rapid, chemoselective 18F-labeling without protecting-group manipulation. • Superior tumor-to-muscle contrast vs. [18F]FET in MCF-7 and 22Rv1 xenograft models. • Single-step radiosynthesis reduces production time and improves batch-to-batch reliability. • Validated batch consistency supports reproducible preclinical PET imaging studies.

Molecular Formula C9H10FNO5S
Molecular Weight 263.24 g/mol
Cat. No. B12383612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSY-OSO2F
Molecular FormulaC9H10FNO5S
Molecular Weight263.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F
InChIInChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyIVWVAUUBEKCCJQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSY-OSO2F: Aryl Fluorosulfate Amino Acid for PET Imaging


FSY-OSO2F (CAS 1839622-49-9, molecular weight 263.24 g/mol) is an aryl fluorosulfate derivative of the amino acid tyrosine. It is primarily utilized as a precursor for the synthesis of the positron emission tomography (PET) tracer [18F]FSY-OSO2F . This compound belongs to a class of molecules that exploit sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling the rapid and chemoselective installation of the 18F isotope for non-invasive tumor imaging [1].

Why FSY-OSO2F Outperforms Generic Amino Acid Tracers


Generic substitution in PET tracer procurement is often untenable due to the profound impact of subtle structural variations on biological targeting, pharmacokinetics, and synthetic accessibility. The introduction of the -OSO2F group in FSY-OSO2F is not merely a radioactive tag; it fundamentally alters the molecule's interaction with amino acid transporters (LAT1, ASC, ASC2) and enables a one-step, high-yield 18F-labeling via SuFEx, a property not shared by clinically established tracers like [18F]FET [1]. This unique combination of biological targeting and streamlined radiochemistry means that in-class compounds or alternative tyrosine-based tracers cannot be interchanged without risking significant deviations in imaging contrast and logistical workflow, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence


Tumor-to-Muscle Contrast vs. [18F]FET

In a head-to-head preclinical comparison, the PET tracer [18F]FSY-OSO2F demonstrated a higher tumor-to-muscle ratio in MCF-7 xenograft models than the clinically established tracer [18F]FET [1]. This indicates superior imaging contrast and potential for clearer tumor delineation.

PET Imaging Oncology Radiotracer Development

One-Step vs. Two-Step 18F-Radiolabeling

Unlike other 18F-labeled amino acid tracers, [18F]FSY-OSO2F can be synthesized in a single step via sulfur 18F-fluoride exchange (SuFEx) click chemistry [1]. In contrast, related tracers like [18F]Gln-OSO2F and [18F]Arg-OSO2F require a more complex and time-consuming two-step labeling procedure [1].

Radiochemistry PET Tracer Synthesis Click Chemistry

Chemoselective Reactivity Profile (Br > OSO2F > Cl)

For applications in organic synthesis, the -OSO2F group of FSY-OSO2F exhibits a distinct and predictable reactivity profile in palladium-catalyzed cross-coupling reactions, differentiating it from common halide leaving groups [1].

Organic Synthesis Chemoselectivity Suzuki Coupling

OSO2F Group Essential for Antimicrobial Activity

The presence of the -OSO2F group is not merely structural; it is a key pharmacophore essential for antimicrobial activity in this compound class. SAR studies confirm that activity depends on this specific functional group [1].

Antimicrobial Structure-Activity Relationship Drug Discovery

Optimal Application Scenarios


Preclinical Oncology PET Imaging

FSY-OSO2F is the optimal precursor for generating [18F]FSY-OSO2F, a tracer that outperforms the clinical standard [18F]FET in tumor-to-muscle contrast for MCF-7 and 22Rv1 xenografts [1]. Its use is indicated in research settings focused on high-sensitivity detection and characterization of tumors with amino acid transporter expression, such as breast and prostate cancer models. The superior contrast directly addresses the need for clearer tumor margin delineation and detection of small metastatic lesions in preclinical research [1].

High-Throughput Radiochemistry

For radiochemistry facilities prioritizing throughput and reliability, FSY-OSO2F offers a decisive advantage due to its single-step 18F-labeling via SuFEx click chemistry [1]. This simplifies the production workflow compared to multi-step alternatives like [18F]Gln-OSO2F or [18F]Arg-OSO2F, reducing synthesis time and increasing the robustness of routine tracer production. This scenario is ideal for centers seeking to streamline their radiopharmacy operations or rapidly screen novel 18F-labeled amino acid tracers [1].

Stepwise Chemoselective Synthesis

FSY-OSO2F serves as a versatile synthon in organic and medicinal chemistry due to the unique, predictable reactivity of its -OSO2F group in palladium-catalyzed cross-couplings. Its intermediate reactivity, sitting between a bromide and a chloride (Br > OSO2F > Cl), allows for the sequential, chemoselective functionalization of polysubstituted arenes without protecting groups [1]. This capability is invaluable for the efficient construction of complex drug-like molecules and diversified chemical libraries where traditional halide-based strategies would require lengthier synthetic routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FSY-OSO2F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.